molecular formula C19H18Cl2N4O B2948600 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1797592-10-9

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2948600
CAS No.: 1797592-10-9
M. Wt: 389.28
InChI Key: DQQIBCNPCCTVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with chlorine atoms at the 2 and 4 positions, a cyanopyridine moiety, and a piperidine ring, making it a multifaceted molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is to start with 2,4-dichlorobenzoic acid, which undergoes amidation with an appropriate amine derivative. The piperidine ring and cyanopyridine moiety are then introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to optimize the reaction efficiency. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The chlorine atoms can be oxidized to form chloro derivatives.

  • Reduction: : The compound can be reduced to remove chlorine atoms or other functional groups.

  • Substitution: : The benzamide core can undergo nucleophilic substitution reactions, replacing the amide group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of chloro derivatives.

  • Reduction: : Formation of dechlorinated or other reduced derivatives.

  • Substitution: : Formation of amides, esters, or other substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide may be studied for its potential biological activity. It could be used to develop new drugs or as a tool compound in biochemical assays.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to design new therapeutic agents targeting specific diseases.

Industry

In industry, this compound could be used in the production of agrochemicals, pharmaceuticals, or other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzamide: : Similar core structure but lacks the piperidine and cyanopyridine moieties.

  • N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide: : Similar to the target compound but without the chlorine atoms.

  • 2,4-Dichloro-N-(piperidin-4-yl)methylbenzamide: : Similar to the target compound but without the cyanopyridine moiety.

Uniqueness

2,4-Dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its chloro groups, cyanopyridine moiety, and piperidine ring. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O/c20-15-3-4-16(17(21)10-15)19(26)24-12-13-5-8-25(9-6-13)18-14(11-22)2-1-7-23-18/h1-4,7,10,13H,5-6,8-9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQIBCNPCCTVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.